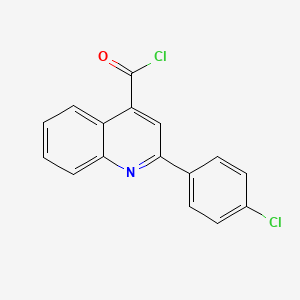
2-(4-chlorophenyl)quinoline-4-carbonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)quinoline-4-carbonyl Chloride is a chemical compound with the molecular formula C16H9Cl2NO and a molecular weight of 302.16 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-(4-chlorophenyl)quinoline-4-carbonyl Chloride consists of 16 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .Wissenschaftliche Forschungsanwendungen
Optical Properties of Quinoline Derivatives
A study by Zeyada et al. (2016) on the structural and optical properties of quinoline derivatives thin films, including 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile and 2-Amino-4-(2-chlorophenyl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, showed these compounds exhibit polycrystalline nature and significant optical properties useful in nanotechnology and materials science Zeyada, El-Nahass, & El-Shabaan, 2016.
Photovoltaic Applications
Research on the photovoltaic properties of quinoline derivatives by the same team revealed these compounds' potential in fabricating organic-inorganic photodiode devices. The study highlighted the improved diode parameters when chlorophenyl groups are used, indicating their utility in solar energy conversion Zeyada, El-Nahass, & El-Shabaan, 2016.
Molecular Structure and Spectroscopic Characterization
A detailed study by Wazzan, Al-Qurashi, & Faidallah (2016) on the molecular structure and spectroscopic characterization of 4-(4-chlorophenyl)quinoline derivatives used DFT calculations to analyze their properties. The research provides insights into the molecules' electronic structure and potential biological applications Wazzan, Al-Qurashi, & Faidallah, 2016.
Electrochemical Applications
Ureta-Zañartu et al. (2002) explored the electrooxidation of chlorophenols, including 2,4-dichlorophenol, at a glassy carbon electrode. Their findings on the oxidation mechanism and its correlation with electrochemical reactivity contribute to understanding the environmental degradation of chlorinated compounds Ureta-Zañartu, Bustos, Berríos, Diez, Mora, & Gutiérrez, 2002.
Catalytic Applications
Research on the catalytic decomposition of hydrogen peroxide and 4-chlorophenol in the presence of modified activated carbons by Huang, Lu, Chen, & Lee (2003) demonstrates the potential of activated carbons in environmental applications, such as wastewater treatment, by enhancing the degradation efficiency of chlorophenols Huang, Lu, Chen, & Lee, 2003.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)quinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPSCWVQUJAGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B2834199.png)


![1-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2834202.png)
![3-(Benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2834205.png)
![[4-Methoxy-3-(2-propynyloxy)phenyl]methanol](/img/structure/B2834206.png)
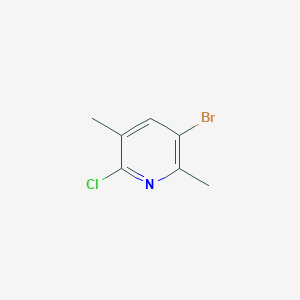
![4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid](/img/structure/B2834209.png)
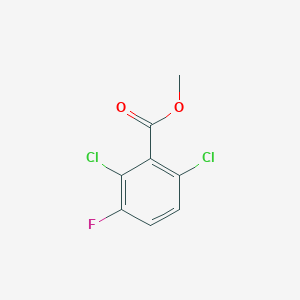
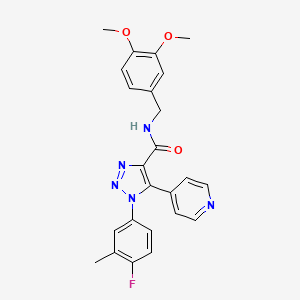
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2834215.png)
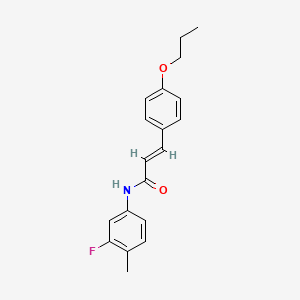

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2834222.png)